2-[(2,5-DIMETHYLPHENOXY)METHYL]-5-FLUORO-1H-1,3-BENZODIAZOLE
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Overview
Description
2-[(2,5-DIMETHYLPHENOXY)METHYL]-5-FLUORO-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a fluorine atom and a dimethylphenoxy group attached to the benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-DIMETHYLPHENOXY)METHYL]-5-FLUORO-1H-1,3-BENZODIAZOLE typically involves a multi-step process. One common method includes the reaction of 2,5-dimethylphenol with a suitable alkylating agent to form the corresponding ether. This intermediate is then subjected to a nucleophilic substitution reaction with a fluorinated benzodiazole derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-purity reagents, controlled reaction environments, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-DIMETHYLPHENOXY)METHYL]-5-FLUORO-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
2-[(2,5-DIMETHYLPHENOXY)METHYL]-5-FLUORO-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 2-[(2,5-DIMETHYLPHENOXY)METHYL]-5-FLUORO-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate: This compound shares the dimethylphenoxy group but differs in its overall structure and functional groups.
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid (gemfibrozil): Known for its hypolipidemic properties, gemfibrozil is structurally similar but has different pharmacological effects.
Uniqueness
2-[(2,5-DIMETHYLPHENOXY)METHYL]-5-FLUORO-1H-1,3-BENZODIAZOLE is unique due to the presence of the fluorine atom and the benzodiazole core, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2,5-dimethylphenoxy)methyl]-6-fluoro-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c1-10-3-4-11(2)15(7-10)20-9-16-18-13-6-5-12(17)8-14(13)19-16/h3-8H,9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJVAMOMYJSVJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=NC3=C(N2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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